

"spectroscopic analysis of 2-Ethylsuccinonitrile (NMR, IR, Mass Spec)"

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Compound of Interest

Compound Name: 2-Ethylsuccinonitrile

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Spectroscopic Analysis of 2-Ethylsuccinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **2-Ethylsuccinonitrile** (also known as 2-ethylbutanedinitrile), a dinitrile compound with the chemical formula $C_6H_8N_2$.^{[1][2][3]} Understanding the spectroscopic signature of this molecule is crucial for its identification, characterization, and quality control in research and development settings. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, provides detailed experimental protocols, and visualizes the analytical workflow.

Core Spectroscopic Data

The following tables summarize the predicted and expected quantitative data from the spectroscopic analysis of **2-Ethylsuccinonitrile**. This data is compiled based on the analysis of its chemical structure and established principles of spectroscopic interpretation.

Table 1: Predicted 1H NMR Data (500 MHz, $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.80	m	1H	CH
~2.65	m	2H	CH ₂ (adjacent to CN)
~1.80	m	2H	CH ₂ (ethyl group)
~1.10	t	3H	CH ₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~118	CN
~117	CN
~35	CH
~28	CH ₂ (adjacent to CN)
~25	CH ₂ (ethyl group)
~12	CH ₃

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970-2850	Medium-Strong	C-H stretch (alkane)
~2250	Medium-Sharp	C≡N stretch (nitrile)
~1460	Medium	C-H bend (methylene/methyl)

Table 4: Predicted Mass Spectrometry (EI) Data

m/z	Relative Intensity (%)	Assignment
108	Moderate	[M] ⁺ (Molecular Ion)
93	Low	[M - CH ₃] ⁺
81	High	[M - C ₂ H ₅] ⁺ (loss of ethyl group)
68	Moderate	[M - CH ₂ CN] ⁺
54	High	[C ₄ H ₆] ⁺
41	Moderate	[C ₃ H ₅] ⁺
29	High	[C ₂ H ₅] ⁺

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **2-Ethylsuccinonitrile** in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Instrument: A 500 MHz NMR spectrometer.
 - Parameters:
 - Acquisition time: 2-3 seconds.

- Relaxation delay: 1-2 seconds.
- Number of scans: 16-32.
- Spectral width: 0-12 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate the signals to determine the relative proton ratios.
- ^{13}C NMR Spectroscopy:
 - Instrument: A 125 MHz NMR spectrometer (can be the same instrument as for ^1H NMR).
 - Parameters:
 - Acquisition mode: Proton-decoupled.
 - Acquisition time: 1-2 seconds.
 - Relaxation delay: 2-5 seconds.
 - Number of scans: 1024-4096 (due to the low natural abundance of ^{13}C).
 - Spectral width: 0-220 ppm.
 - Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For a liquid sample, a thin film can be prepared by placing a drop of **2-Ethylsuccinonitrile** between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Data Acquisition:
 - Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

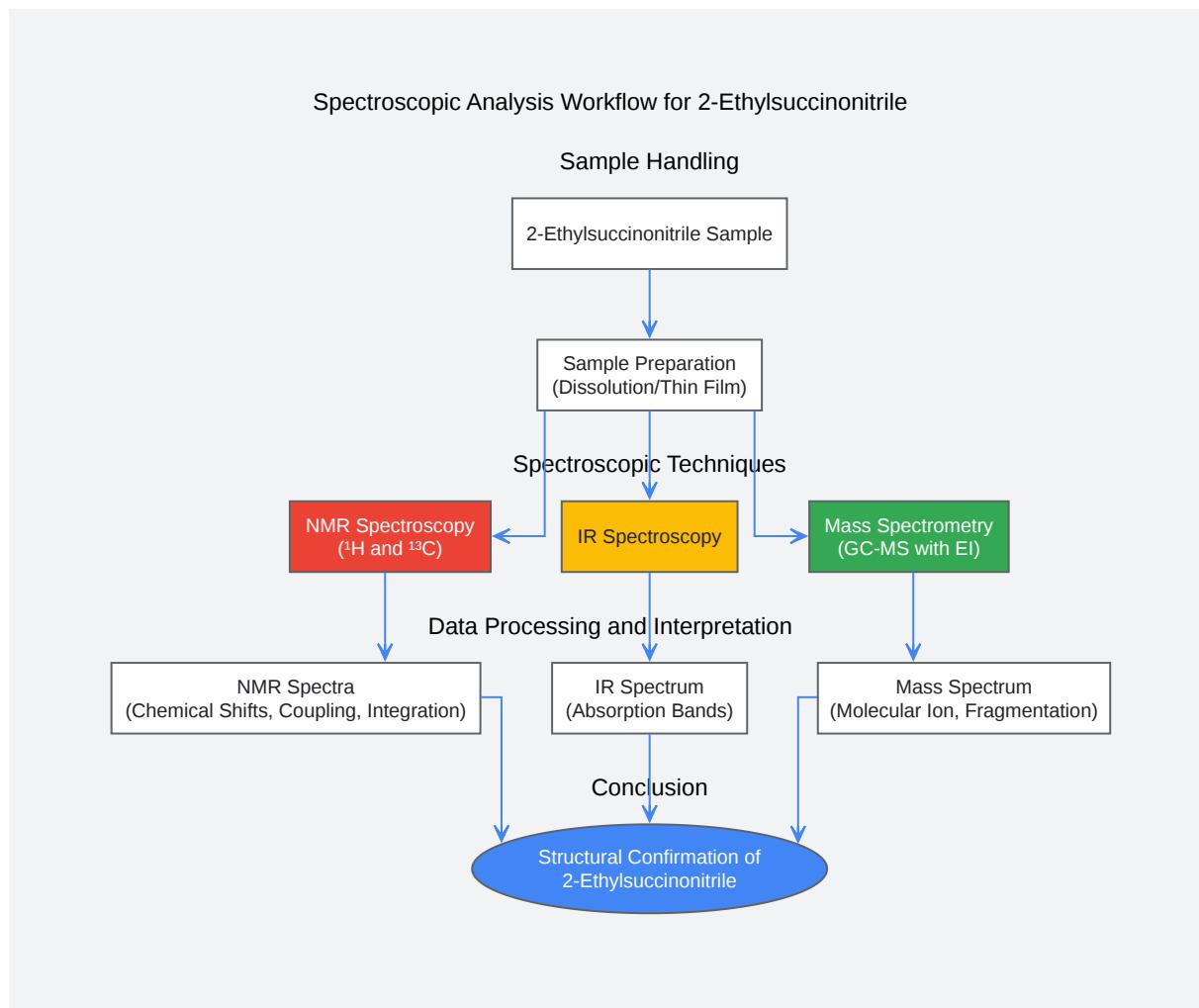
- Parameters:
 - Scan range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
- Procedure: Record a background spectrum of the clean KBr/NaCl plates. Place the sample in the spectrometer and record the sample spectrum. The instrument software will automatically generate the transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - Introduce the sample into the mass spectrometer via Gas Chromatography (GC-MS) for separation and direct introduction.
 - Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.
- Mass Analysis:
 - Instrument: A Quadrupole or Time-of-Flight (TOF) mass analyzer.
 - Parameters:
 - Mass range: m/z 10-200.
 - Scan speed: 1000-2000 amu/s.
- Data Interpretation:
 - Identify the molecular ion peak ($[\text{M}]^+$).
 - Analyze the fragmentation pattern to identify characteristic losses of neutral fragments and stable carbocations, which provides structural information.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of **2-Ethylsuccinonitrile**, from the initial sample to the final structural confirmation.



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References

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